

Aureobasidin A: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

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Compound of Interest

Compound Name: Aureobasidin I

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Introduction

Aureobasidin A is a cyclic depsipeptide antibiotic produced by the fungus *Aureobasidium pullulans*. It exhibits potent, broad-spectrum fungicidal activity against a wide range of clinically significant yeasts and molds.^{[1][2]} Its unique mechanism of action, targeting an essential enzyme in the fungal sphingolipid biosynthesis pathway that is absent in mammals, makes it an attractive candidate for the development of novel antifungal therapeutics.^{[3][4][5][6]} This technical guide provides an in-depth overview of the antifungal activity of Aureobasidin A, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.

Spectrum of Antifungal Activity

Aureobasidin A has demonstrated significant in vitro activity against various pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against a range of fungal species. MIC values are a quantitative measure of the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Fungal Species	Strain	MIC (µg/mL)	Reference
Candida albicans	ATCC 76615	0.12 - 4	
Candida albicans	Clinical Isolates	<2	
Candida glabrata	Clinical Isolates	0.25 - 2	[7]
Candida glabrata	<2		
Candida tropicalis	<2	[4]	
Candida parapsilosis	<2	[4]	
Candida krusei	<2	[4]	
Cryptococcus neoformans	Not specified	[1][2]	
Aspergillus fumigatus	>50	[4][8]	
Aspergillus flavus	>50	[4]	
Aspergillus niger	0.8	[5]	
Aspergillus terreus	Not specified	[4]	
Saccharomyces cerevisiae	0.1 - 0.5	[1]	
Schizosaccharomyces pombe	0.1 - 0.5	[1]	

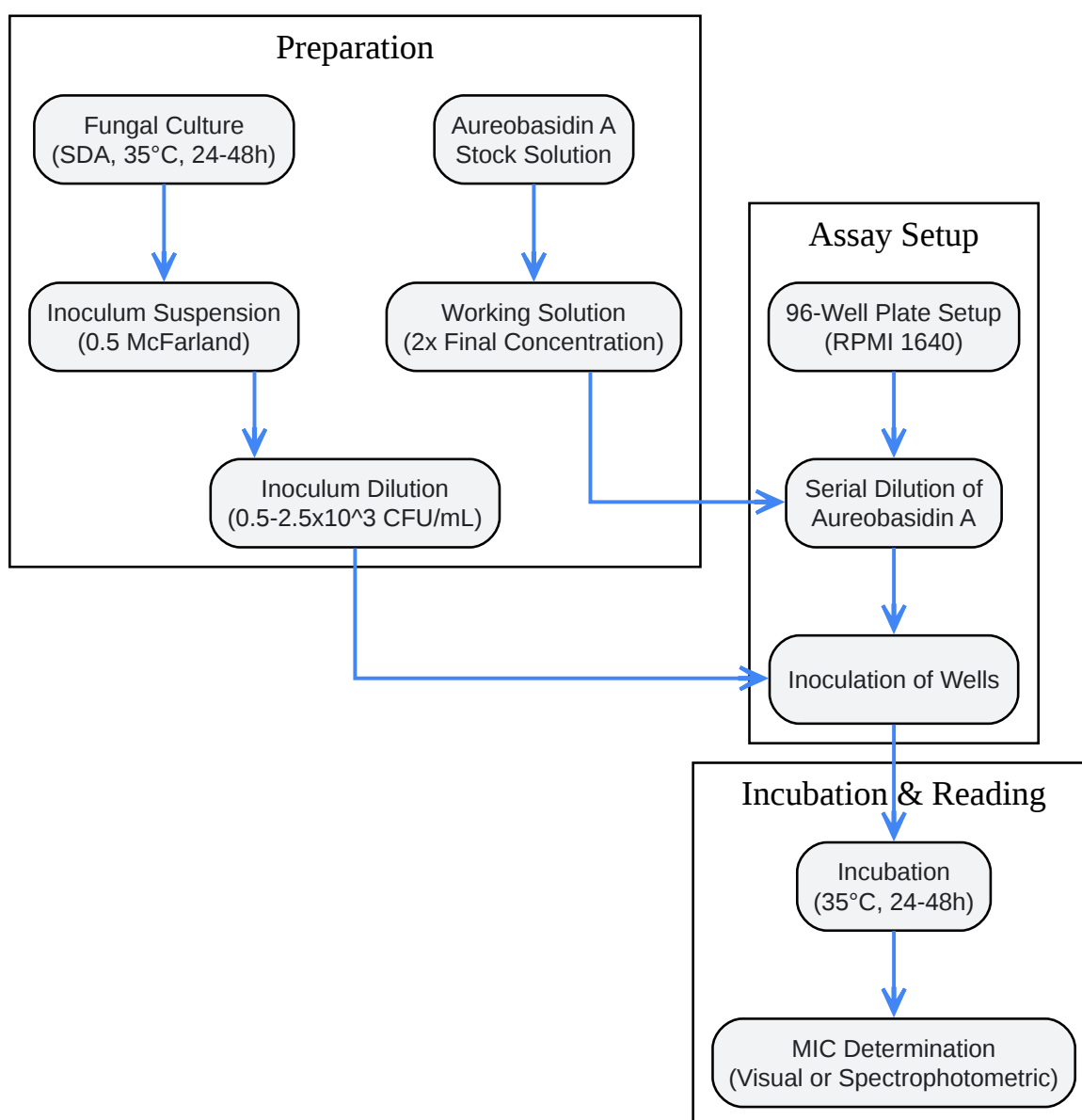
Note: The resistance of *Aspergillus fumigatus* and *Aspergillus flavus* to Aureobasidin A is suggested to be due to increased drug efflux, as the target enzyme, IPC synthase, in these species remains sensitive to the compound.[4]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Aureobasidin A exerts its antifungal effect by specifically inhibiting the enzyme inositol phosphorylceramide (IPC) synthase.[1][4][5] This enzyme catalyzes a critical step in the fungal

sphingolipid biosynthesis pathway: the transfer of a phosphoinositol group from phosphatidylinositol to ceramide to form IPC.[3][4][5] Sphingolipids are essential components of the fungal cell membrane, playing crucial roles in maintaining membrane integrity, cell signaling, and cell growth.[9][10][11] By blocking IPC synthesis, Aureobasidin A disrupts these vital functions, leading to cell death.[1]

The following diagram illustrates the fungal sphingolipid biosynthesis pathway and the point of inhibition by Aureobasidin A.



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